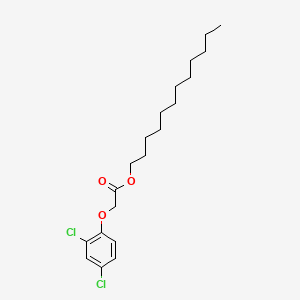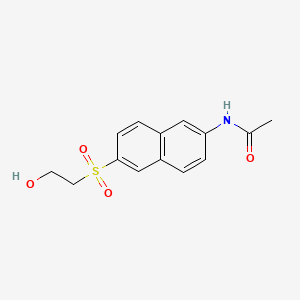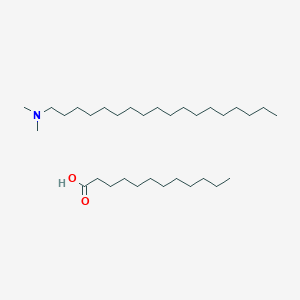
1,1-Diethoxy-3,5,5-trimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxy-3,5,5-trimethylhexane is a chemical compound with the molecular formula C13H28O2 and a molecular weight of 216.36 g/mol . It is a colorless liquid with a distinctive odor and is known for its high combustion value . This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .
Vorbereitungsmethoden
The synthesis of 1,1-Diethoxy-3,5,5-trimethylhexane typically involves organic synthesis routes. One common method is the reaction of 3,5,5-trimethylhexanal with ethanol in the presence of an acid catalyst . The reaction conditions usually involve refluxing the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
1,1-Diethoxy-3,5,5-trimethylhexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxy-3,5,5-trimethylhexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways and enzyme interactions.
Industry: Used as a solvent, surfactant, and in the production of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Diethoxy-3,5,5-trimethylhexane involves its interaction with molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The specific pathways and targets depend on the biological context and the specific application .
Vergleich Mit ähnlichen Verbindungen
1,1-Diethoxy-3,5,5-trimethylhexane can be compared with similar compounds such as:
3,5,5-Trimethylhexanal: A precursor in its synthesis.
1,1-Diethoxy-3,3,3-trimethylhexane: A structurally similar compound with different properties.
1,1-Diethoxy-2,2-dimethylpropane: Another ether with distinct chemical behavior.
The uniqueness of this compound lies in its specific structure, which imparts unique physical and chemical properties, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
86198-35-8 |
|---|---|
Molekularformel |
C13H28O2 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
1,1-diethoxy-3,5,5-trimethylhexane |
InChI |
InChI=1S/C13H28O2/c1-7-14-12(15-8-2)9-11(3)10-13(4,5)6/h11-12H,7-10H2,1-6H3 |
InChI-Schlüssel |
SXOLJHFGARCGQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(C)CC(C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















